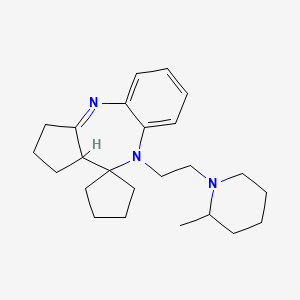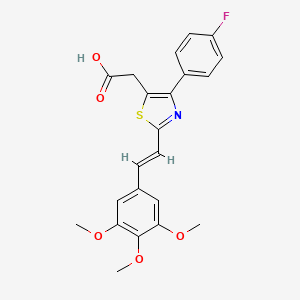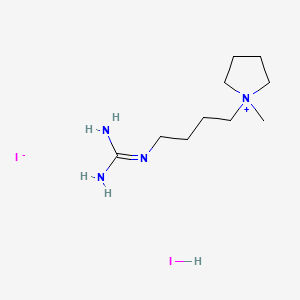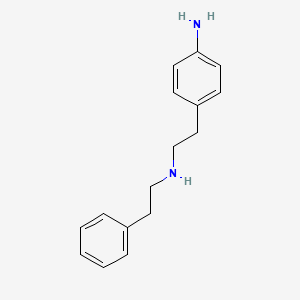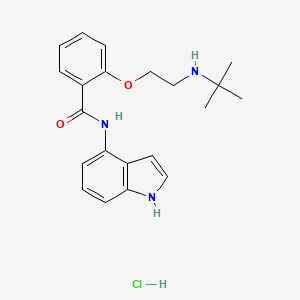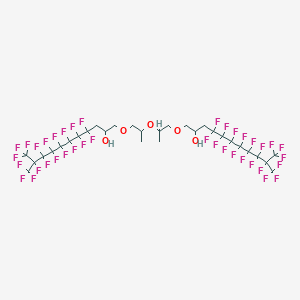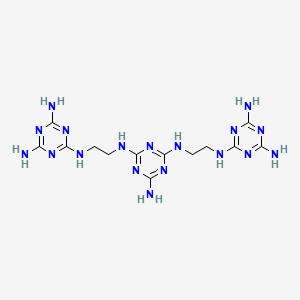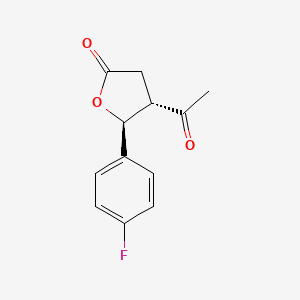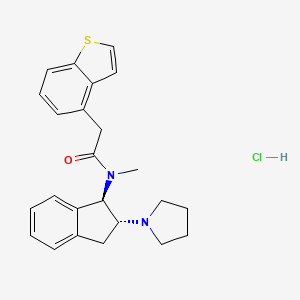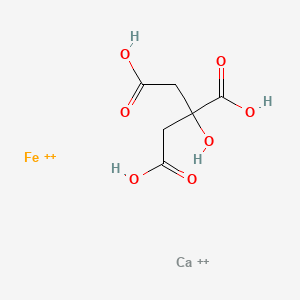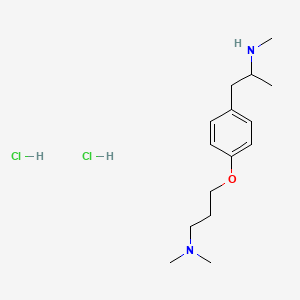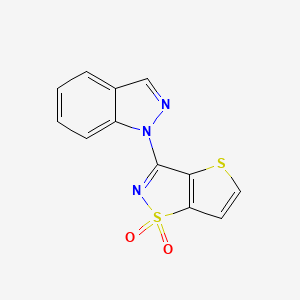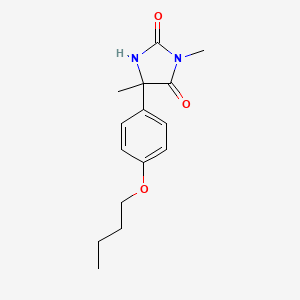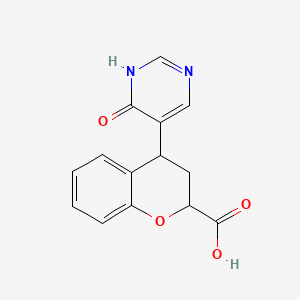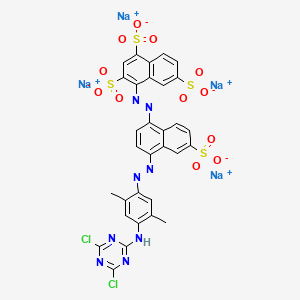
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate involves multiple steps:
Formation of 4,6-dichloro-1,3,5-triazine: This is achieved by halogenation of 1,3,5-triazine with chlorine.
Azo Coupling Reaction: The 4,6-dichloro-1,3,5-triazine is then reacted with 2,5-dimethylaniline to form an intermediate compound.
Sulphonation: The intermediate is further sulphonated to introduce sulphonate groups, enhancing its solubility in water.
Final Coupling: The sulphonated intermediate undergoes another azo coupling reaction with naphthalene derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can break the compound into smaller aromatic amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms in the triazine ring.
Major Products
Oxidation: Various quinone derivatives.
Reduction: Aromatic amines such as 2,5-dimethylaniline.
Substitution: Substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its stability and vibrant color.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in analytical and biological applications, where it binds to specific sites, allowing for visualization or detection.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
Uniqueness
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability, making it highly suitable for various industrial and research applications.
特性
CAS番号 |
94135-84-9 |
|---|---|
分子式 |
C31H18Cl2N8Na4O12S4 |
分子量 |
985.7 g/mol |
IUPAC名 |
tetrasodium;4-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,5-dimethylphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C31H22Cl2N8O12S4.4Na/c1-14-10-25(15(2)9-24(14)34-31-36-29(32)35-30(33)37-31)40-38-23-8-7-22(18-5-3-16(11-20(18)23)54(42,43)44)39-41-28-21-12-17(55(45,46)47)4-6-19(21)26(56(48,49)50)13-27(28)57(51,52)53;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,34,35,36,37);;;;/q;4*+1/p-4 |
InChIキー |
FAQHCOJNDSWFJR-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=C(C5=C4C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)NC6=NC(=NC(=N6)Cl)Cl.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


